
Dofequidar
Descripción general
Descripción
Es principalmente conocido por su capacidad de bloquear la glicoproteína P y la proteína 1 asociada a la resistencia a múltiples fármacos, lo que lo convierte en un posible tratamiento para los tumores multirresistentes . Dofequidar se ha investigado por su eficacia en el tratamiento del cáncer de mama y el cáncer de pulmón de células no pequeñas .
Aplicaciones Científicas De Investigación
Key Findings from Research Studies
-
Cancer Stem Cells (CSCs) Sensitization :
- Dofequidar has been shown to sensitize CSC-like side population (SP) cells to chemotherapeutic agents. In vitro studies demonstrated that this compound treatment significantly reduced the number of SP cells in various cancer cell lines, indicating its potential to target drug-resistant cell populations effectively .
- In Vivo Efficacy :
-
Clinical Trials :
- Phase III clinical trials have indicated that this compound may improve progression-free survival and overall survival rates in patients with breast cancer who had not undergone prior therapy when used in conjunction with standard chemotherapy regimens like cyclophosphamide, doxorubicin, and fluorouracil (CAF) .
Comprehensive Data Table
Case Studies
-
Breast Cancer Patients :
- A subgroup analysis from a Phase III trial indicated that patients receiving this compound alongside CAF exhibited a statistically significant improvement in progression-free survival compared to those receiving CAF alone. This highlights this compound's potential as an adjunct therapy in chemotherapy regimens for breast cancer .
- Xenograft Studies :
Mecanismo De Acción
Dofequidar ejerce sus efectos inhibiendo la bomba de eflujo de glicoproteína P, que es responsable de la exportación de fármacos citotóxicos de las células cancerosas. Al bloquear esta bomba, this compound aumenta la concentración intracelular de agentes quimioterapéuticos, mejorando así su citotoxicidad. Los objetivos moleculares involucrados incluyen transportadores de casetes de unión a ATP como la glicoproteína P y la proteína 1 asociada a la resistencia a múltiples fármacos .
Compuestos similares:
Verapamilo: Otro inhibidor de la glicoproteína P utilizado para revertir la resistencia a múltiples fármacos.
Quinidina: Un derivado de quinolina con propiedades similares.
Ciclosporina A: Un inmunosupresor que también inhibe la glicoproteína P.
Singularidad: this compound es único debido a su inhibición específica de la glicoproteína P y la proteína 1 asociada a la resistencia a múltiples fármacos, lo que lo hace más efectivo para superar la resistencia a múltiples fármacos en comparación con otros compuestos .
Análisis Bioquímico
Biochemical Properties
Dofequidar plays a significant role in biochemical reactions, particularly in the context of multidrug resistance. It interacts with the transmembrane P-glycoprotein efflux pump (P-gp), binding competitively to the drug-binding site . This interaction is crucial in reversing P-glycoprotein (P-gp)-mediated MDR .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to modulate multidrug resistance. By inhibiting the P-gp efflux pump, this compound increases the intracellular concentrations of cytotoxic drugs, thereby enhancing their cytotoxicity . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the P-gp efflux pump. It binds to the drug-binding site of the pump, blocking the efflux of cytotoxic compounds from the cell . This leads to an increase in intracellular drug concentrations, enhancing the cytotoxicity of these drugs .
Temporal Effects in Laboratory Settings
It is known that this compound has the potential to reverse the multidrug resistance phenotype in cells exposed to various chemotherapeutic agents .
Transport and Distribution
This compound is thought to be transported out of transformed cells by a mechanism similar to that used by cytotoxic drugs This suggests that it may interact with transporters or binding proteins involved in drug efflux
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Dofequidar se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de derivados de quinolina con varios reactivos.
Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye pasos de purificación como la cristalización y la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Dofequidar se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el núcleo de quinolina, alterando su actividad biológica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados y reducidos de this compound, así como compuestos de quinolina sustituidos .
Comparación Con Compuestos Similares
Verapamil: Another P-glycoprotein inhibitor used to reverse multidrug resistance.
Quinidine: A quinoline derivative with similar properties.
Cyclosporine A: An immunosuppressant that also inhibits P-glycoprotein.
Uniqueness: Dofequidar is unique due to its specific inhibition of both P-glycoprotein and multidrug resistance-associated protein-1, making it more effective in overcoming multidrug resistance compared to other compounds .
Actividad Biológica
Dofequidar fumarate, also known as MS-209, is an orally active quinoline compound that has gained attention for its potential to reverse multidrug resistance (MDR) in cancer therapy. It primarily functions by inhibiting ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), ABCC1 (MDR-associated protein 1), and ABCG2 (breast cancer resistance protein, BCRP). These transporters are known to actively efflux chemotherapeutic agents from cancer cells, contributing to treatment failure and disease progression.
This compound's mechanism involves the following key actions:
- Inhibition of Drug Efflux : this compound inhibits the function of ABC transporters, thereby preventing the efflux of various anticancer drugs from cells. This action increases the intracellular concentration of chemotherapeutics, enhancing their efficacy against resistant cancer cells .
- Sensitization of Cancer Stem Cells (CSCs) : Research indicates that this compound specifically targets CSC-like side population (SP) cells, which are often responsible for tumor initiation and recurrence. By reducing the number of these cells, this compound may improve overall treatment outcomes .
Table 1: Summary of this compound's Biological Activity
Activity | Description |
---|---|
Target Transporters | ABCB1 (P-gp), ABCC1, ABCG2 (BCRP) |
Effect on Chemotherapy | Increases sensitivity to drugs like irinotecan and docetaxel |
Impact on CSCs | Reduces SP cell population and reverses MDR phenotype |
Clinical Trials | Phase III trials indicate improved progression-free survival in certain patients |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively sensitizes various cancer cell lines by inhibiting drug efflux mechanisms. For instance:
- Cell Lines Tested : K562/BCRP and KB/BCRP cells showed significant resistance to chemotherapeutics. Treatment with this compound reversed this resistance in a dose-dependent manner .
- Mechanistic Insights : The inhibition of BCRP by this compound was confirmed through flow cytometry assays, which showed increased intracellular concentrations of Hoechst 33342 in treated cells compared to controls .
In Vivo Studies
This compound's efficacy has also been evaluated in animal models:
- Xenograft Models : Studies using xenografted SP cells demonstrated that combining this compound with irinotecan significantly reduced tumor growth compared to irinotecan alone. This suggests a potential for this compound to enhance the therapeutic index of existing chemotherapeutics .
Clinical Trials
Clinical evaluations have provided insights into this compound's effectiveness:
- Phase III Trial Results : Patients with breast cancer who received this compound alongside cyclophosphamide, doxorubicin, and fluorouracil showed improved progression-free survival rates compared to those who did not receive it. However, statistical significance was not achieved across all cohorts .
Case Studies
A multicenter case-control study highlighted the potential benefits of this compound in combination therapies. Notably:
Propiedades
IUPAC Name |
1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWUUPVJTLHYIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869781 | |
Record name | Dofequidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129716-58-1 | |
Record name | Dofequidar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129716581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dofequidar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14067 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dofequidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOFEQUIDAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BJK6B565B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.